

chemical properties and stability of apo-enterobactin

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Compound of Interest

Compound Name: *apo-Enterobactin*

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An In-Depth Technical Guide on the Chemical Properties and Stability of **Apo-Enterobactin**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enterobactin, also known as enterochelin, is a canonical catecholate siderophore produced by Gram-negative bacteria such as *Escherichia coli* and *Salmonella typhimurium* to facilitate iron acquisition in iron-limited environments.[1][2][3] Its iron-free form, **apo-enterobactin**, is a precursor molecule whose chemical properties and stability are of paramount importance for understanding its biological function and for its application in drug development, particularly in "Trojan Horse" strategies for antibiotic delivery.[2][4] **Apo-enterobactin** is a cyclic trilactone composed of three 2,3-dihydroxybenzoyl-L-serine (DHBS) units.[5] This structure forms a hexadentate ligand that coordinates a single ferric ion with the highest known affinity ($K_a \approx 10^{49} \text{ M}^{-1}$), enabling bacteria to sequester iron from host proteins like transferrin and lactoferrin.[1][2][5][6] This guide provides a comprehensive technical overview of the core chemical properties and stability of **apo-enterobactin**.

Core Chemical and Physical Properties

The fundamental physicochemical properties of **apo-enterobactin** are critical for its handling, experimental use, and formulation. These properties are summarized in the table below.

Data Presentation: Physicochemical Properties of Apo-Enterobactin

Property	Value	Source
Molecular Formula	C ₃₀ H ₂₇ N ₃ O ₁₅	[5]
Molar Mass	669.55 g/mol	[1][5]
CAS Number	28384-96-5	[5]
Appearance	Solid	[5]
UV-Vis λ _{max}	251 nm	[7]
Solubility	Soluble in DMSO and methanol.[7][8] Soluble at 10 mg/ml in a 9:1 mixture of acetonitrile and water.[8] Slightly soluble in acetonitrile (0.1-1 mg/ml).[5]	
Storage (Solid)	-20°C for at least 2 years in a sealed container.[8]	
Storage (Solution)	-80°C for up to 6 months; -20°C for up to 1 month. Aliquoting is recommended to avoid freeze-thaw cycles.[8]	

Stability Profile of Apo-Enterobactin

The stability of **apo-enterobactin** is highly dependent on environmental conditions, primarily pH and temperature. Its degradation is a key factor in both experimental design and its biological lifecycle.

pH-Dependent Stability and Hydrolysis

The primary degradation pathway for **apo-enterobactin** is the hydrolysis of its central cyclic tri-ester backbone.[9] This hydrolysis is accelerated under non-neutral pH conditions and results

in the formation of linear trimers, dimers, and ultimately monomers of 2,3-dihydroxybenzoyl-L-serine (DHBS), which have a significantly reduced affinity for iron.[5][9]

While the ferric-enterobactin complex is stable at neutral pH, it becomes susceptible to iron release under acidic conditions.[5][8] Protonation of the catecholate groups leads to a less stable "salicylate-type" coordination, which facilitates iron release.[8][10] This property is crucial for the intracellular release of iron from the siderophore.

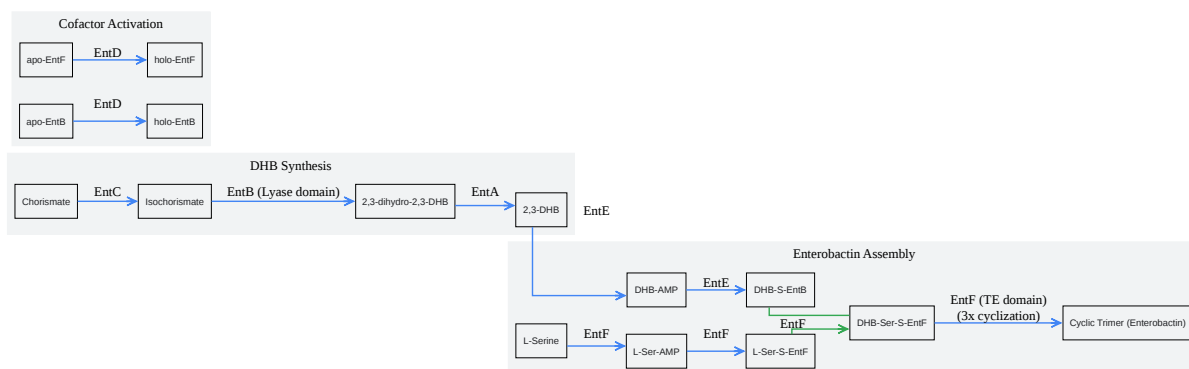
Enzymatic Degradation

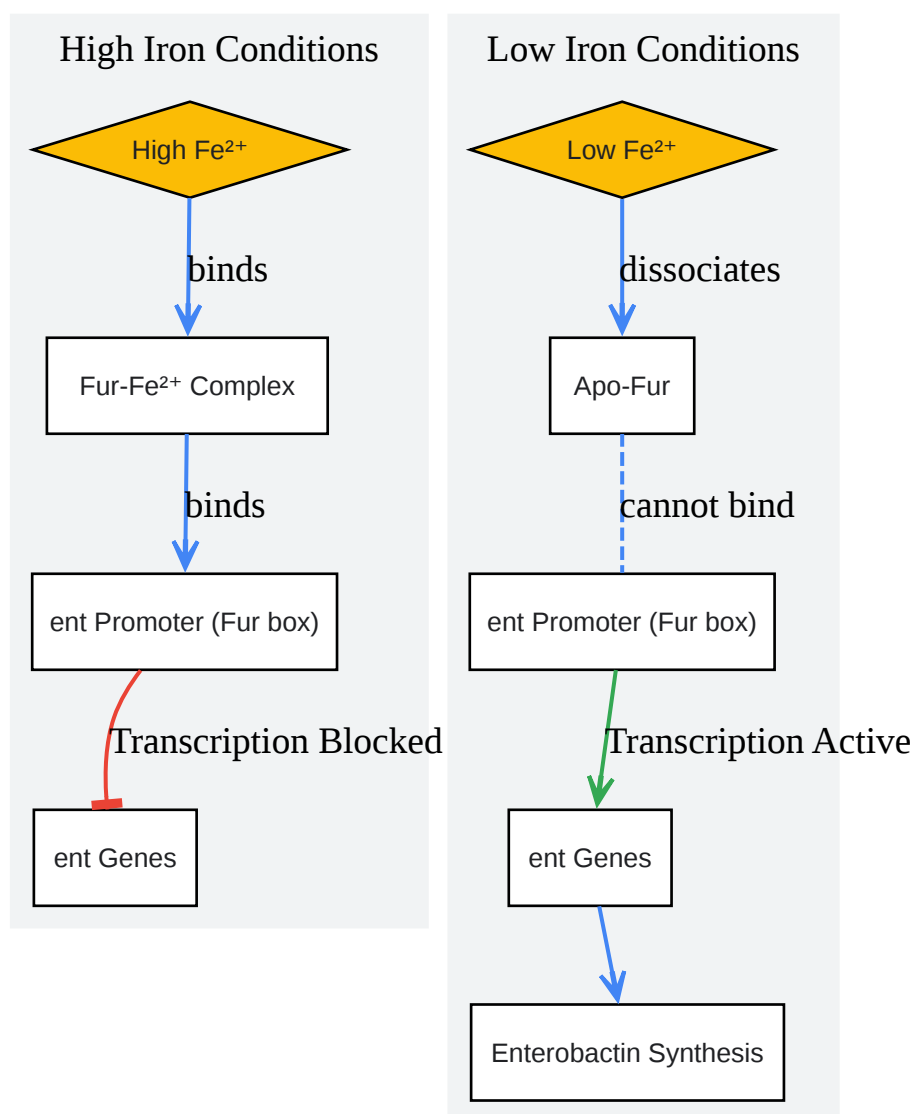
In *E. coli*, the release of iron from the ferric-enterobactin complex is primarily an intracellular process catalyzed by the Ferric Enterobactin Esterase (Fes).[5] This enzyme specifically hydrolyzes the three ester bonds of the trilactone backbone, dismantling the chelate.[5] The Fes enzyme is significantly more efficient at hydrolyzing the iron-bound form (Fe-Ent) compared to **apo-enterobactin**, ensuring that iron is released only after the complex has been successfully transported into the cytoplasm.[5]

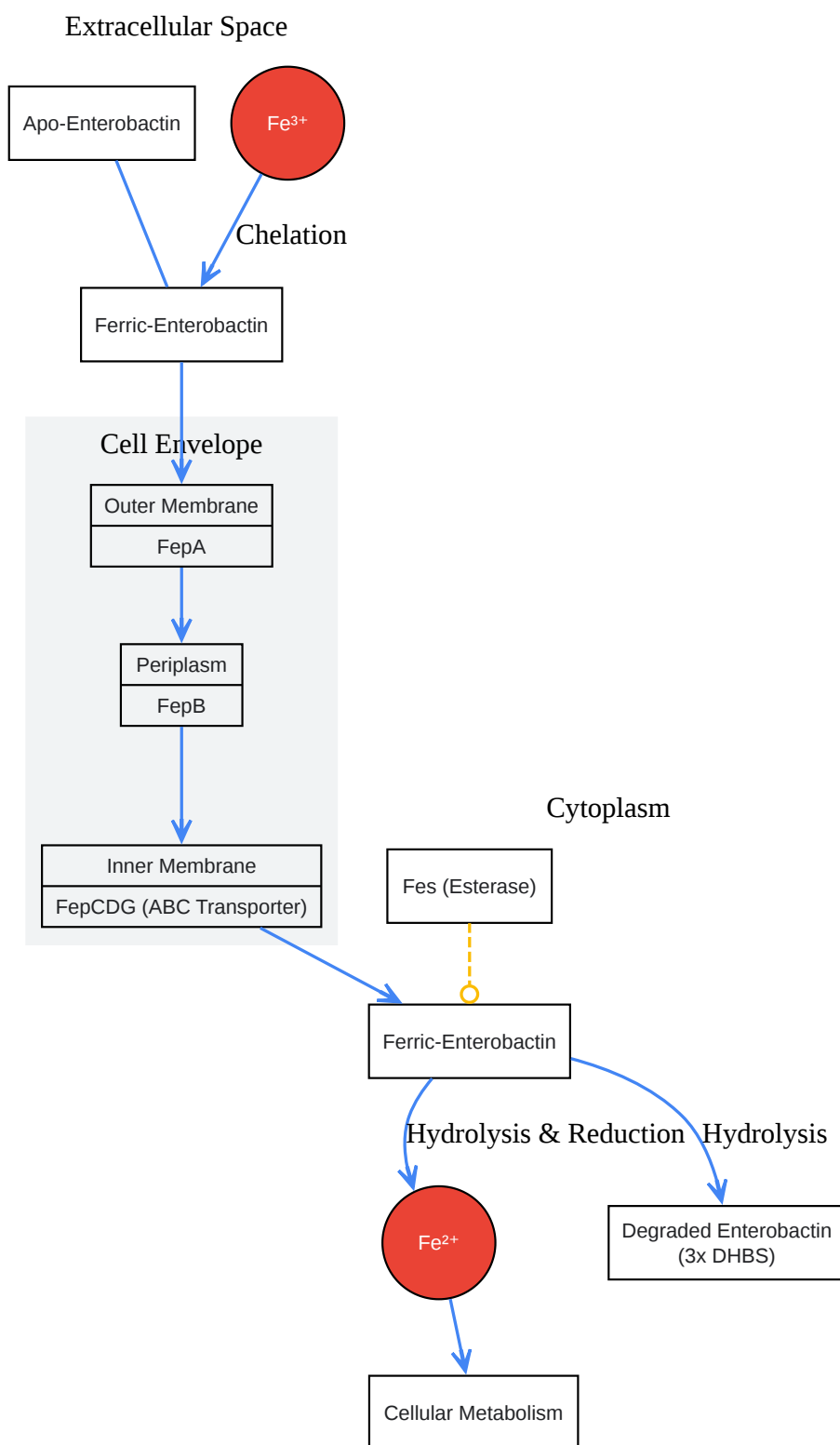
Biological Pathways and Mechanisms

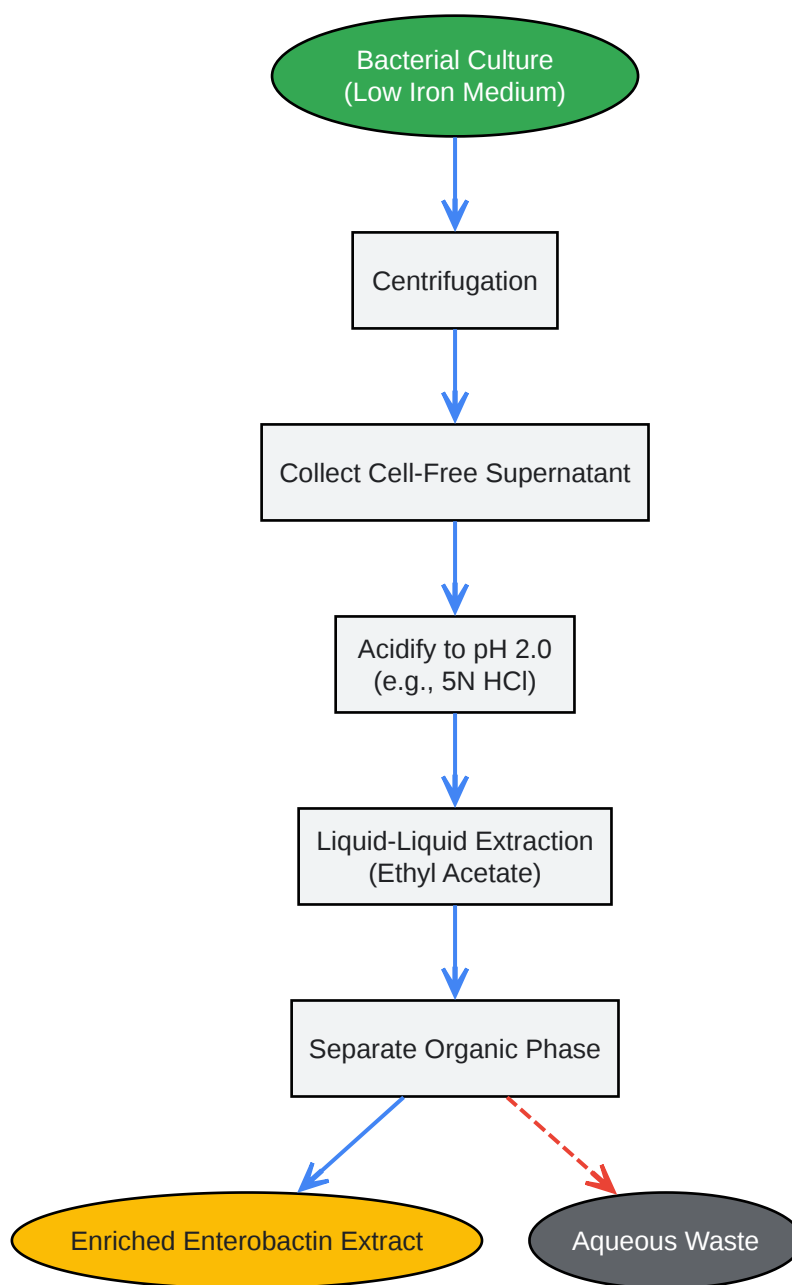
Enterobactin Biosynthesis

The biosynthesis of enterobactin is a multi-step enzymatic process that converts the primary metabolite chorismate into the final cyclic siderophore.[6] This pathway is encoded by the *ent* gene cluster (*entA*, *entB*, *entC*, *entD*, *entE*, *entF*, *entH*).[6] The process begins with the conversion of chorismic acid to 2,3-dihydroxybenzoic acid (DHB).[1][11] Subsequently, three molecules of DHB are linked to three L-serine residues, which then undergo intermolecular cyclization to form enterobactin.[1]









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